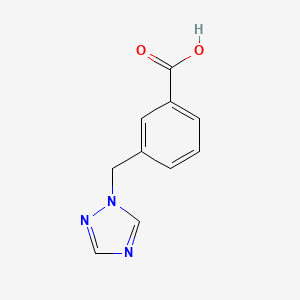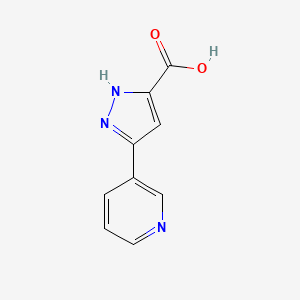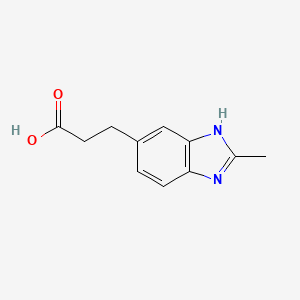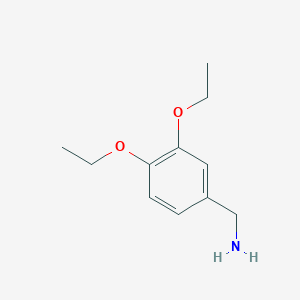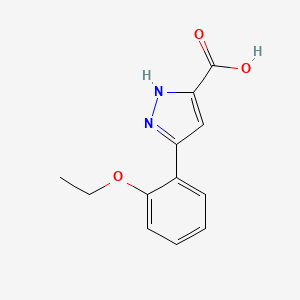![molecular formula C10H13NO4S B1307071 3-[4-(甲基磺酰基)苯基]丙酸 CAS No. 842975-38-6](/img/structure/B1307071.png)
3-[4-(甲基磺酰基)苯基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions , and the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates showing potent inhibitory activity . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives is described, with a successful strategy involving the use of O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid . These methodologies could potentially be adapted for the synthesis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . Theoretical calculations using density functional theory (DFT) have also been employed to obtain detailed information about molecular and chemical properties . These methods could be applied to 3-[4-(Methylsulfamoyl)phenyl]propanoic acid to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the separation of stereoisomers by reverse phase high-performance liquid chromatography , and the gas-phase pyrolytic reaction of derivatives leading to various products . These studies provide a framework for understanding the reactivity and potential transformation pathways of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analytical techniques. For instance, the resolution of stereoisomers and determination of their absolute configuration have been achieved for a nonsteroidal antiandrogen . The thermal analysis and cyclic voltammetric analysis have been used to study the properties of synthesized compounds . These approaches could be used to determine the properties of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.
Relevant Case Studies
While the provided papers do not include case studies directly related to 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, they do offer insights into the biological evaluation of similar compounds , and the optimization of side chains to improve in vitro and in vivo potencies . These studies could serve as a reference for potential applications and biological relevance of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid.
科学研究应用
Anticancer Applications
Cinnamic acid derivatives, including compounds structurally related to 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, have been extensively studied for their anticancer properties. These compounds interact with various cellular mechanisms, offering potential as traditional and synthetic antitumor agents. The reactivity of cinnamic acid derivatives, attributed to their phenyl acrylic acid functionality, allows for diverse biological evaluations and synthetic modifications aimed at enhancing antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Properties
Phenolic acids, such as Chlorogenic Acid (CGA), which share structural similarities with 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, have been recognized for their broad pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These properties are crucial for addressing oxidative stress and inflammation, underlying factors in various diseases. CGA's ability to modulate lipid and glucose metabolism highlights the therapeutic potential of phenolic acid compounds in managing metabolic disorders and cardiovascular diseases (Naveed et al., 2018).
Chemopreventive Properties
Specific derivatives, such as 4′-Geranyloxyferulic acid (GOFA), derived from phenolic acids, have been identified for their chemopreventive properties, particularly against colon cancer. Studies indicate that these compounds can serve as dietary agents for colon cancer chemoprevention, demonstrating the potential of phenolic acid derivatives in cancer prevention strategies (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Environmental Applications
Sulfamic acid, an analog of the study compound, demonstrates environmentally friendly characteristics as an alternative electrolyte for acid cleaning and corrosion inhibition. This highlights the potential of related compounds in developing safer, more sustainable industrial cleaning solutions. The environmentally benign nature of sulfamic acid and its derivatives underscores the importance of such compounds in reducing the ecological impact of cleaning processes (Verma & Quraishi, 2022).
Neuroprotective and Psychiatric Applications
Ursolic acid, another compound with a similar phenolic structure, has shown significant potential in managing neurodegenerative and psychiatric diseases. Its ability to modulate oxidative damage, inflammation, and the monoaminergic system positions it as a promising candidate for treating mood and cognitive dysfunctions associated with such conditions (Ramos-Hryb et al., 2017).
安全和危害
The compound may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
3-[4-(methylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDZHAQPBLATJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390308 |
Source


|
| Record name | 3-[4-(Methylsulfamoyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methylsulfamoyl)phenyl]propanoic acid | |
CAS RN |
842975-38-6 |
Source


|
| Record name | 3-[4-(Methylsulfamoyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)




